Lomitapide - 182431-12-5

Lomitapide

Catalog Number: EVT-273531
CAS Number: 182431-12-5
Molecular Formula: C39H37F6N3O2
Molecular Weight: 693.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lomitapide is a first-in-class drug [ [] ] that acts as a selective inhibitor of microsomal triglyceride transfer protein (MTP) [ [, , , ] ]. This protein plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily in the liver and intestines [ [, , , ] ]. Its development represents a significant advancement in the treatment of homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by dangerously high levels of low-density lipoprotein cholesterol (LDL-C) [ [, , , , , , , , ] ].

Future Directions
  • Long-term Safety and Efficacy: Continued monitoring of Lomitapide's long-term safety and efficacy is crucial, particularly regarding its potential impact on liver health [ [, , , ] ].
  • Exploration of New Indications: Further research is warranted to explore Lomitapide's therapeutic potential in other diseases, such as severe hypertriglyceridemia and various cancers [ [, , ] ].
  • Personalized Medicine: Investigating the role of genetic factors, particularly MTP gene variants, in predicting the response to Lomitapide could pave the way for personalized treatment strategies [ [] ].
  • Combination Therapies: Exploring the efficacy and safety of Lomitapide in combination with emerging lipid-lowering therapies, such as PCSK9 inhibitors, could lead to improved treatment outcomes for HoFH patients [ [, , ] ].
Classification
  • Type: Small molecule
  • Chemical Formula: C39_{39}H37_{37}F6_6N3_3O2_2
  • Molecular Weight: Average 693.7204 g/mol
  • Brand Names: Juxtapid, Lojuxta
Synthesis Analysis

Lomitapide is synthesized through a multi-step chemical process that involves several key reactions. The synthesis typically starts with the formation of an intermediate compound that undergoes various transformations including alkylation, cyclization, and functional group modifications to yield the final product.

Key Steps in Synthesis:

  1. Formation of the Core Structure: The initial step involves creating a benzimidazole core, which is crucial for the biological activity of lomitapide.
  2. Functionalization: Following core formation, different functional groups are introduced to enhance solubility and potency.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity necessary for pharmaceutical applications.

The specific conditions such as temperature, pressure, and reaction time are critical for optimizing yield and ensuring the desired stereochemistry .

Molecular Structure Analysis

Lomitapide's molecular structure features a complex arrangement that includes multiple rings and functional groups essential for its interaction with MTP.

Structural Characteristics:

  • Core Structure: The compound contains a benzimidazole moiety which contributes to its lipophilicity.
  • Fluorinated Side Chains: The presence of fluorine atoms enhances metabolic stability and reduces clearance rates.
  • Stereochemistry: The stereochemical configuration is vital for binding affinity to MTP, affecting its efficacy as an inhibitor.

The three-dimensional structure can be modeled using computational chemistry tools to predict its interaction with target proteins .

Chemical Reactions Analysis

Lomitapide participates in several chemical reactions primarily related to its metabolic pathways.

Key Reactions:

  1. Metabolism: Lomitapide undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4, leading to the formation of metabolites M1 and M3, which are less active than the parent compound.
  2. Elimination: Approximately 52% of lomitapide is eliminated through urine while the remainder is excreted via feces, highlighting its pharmacokinetic profile .

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with lomitapide treatment.

Mechanism of Action

Lomitapide exerts its pharmacological effects by specifically inhibiting MTP within the endoplasmic reticulum of hepatocytes and enterocytes.

Mechanistic Insights:

  • Inhibition of Lipoprotein Synthesis: By blocking MTP, lomitapide prevents the assembly and secretion of VLDL and chylomicrons, leading to decreased levels of LDL-C in circulation.
  • Impact on Apolipoprotein B: The inhibition also reduces the availability of apolipoprotein B, further decreasing lipoprotein production.
  • Clinical Outcomes: Clinical studies have shown that lomitapide can reduce LDL-C levels by approximately 50% in patients with HoFH .

This mechanism not only highlights its role in cholesterol management but also suggests potential applications in other metabolic disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of lomitapide are significant for its formulation and therapeutic use.

Key Properties:

  • Solubility: Lomitapide has low water solubility (approximately 0.0000888 mg/mL), which may affect its bioavailability.
  • LogP Value: The logP value is approximately 7.19, indicating high lipophilicity which aids in membrane permeability.
  • Stability: Lomitapide is stable under physiological conditions but requires careful handling due to its sensitivity to light and heat .

Understanding these properties is essential for optimizing drug formulation and delivery methods.

Applications

Current Applications:

  • Cholesterol Management: Approved for use in patients with HoFH who do not adequately respond to other lipid-lowering therapies.
  • Potential Cancer Treatment: Recent studies indicate that lomitapide may inhibit mechanistic target of rapamycin complex 1 (mTORC1), suggesting a possible role in cancer therapy through autophagy modulation .

The versatility of lomitapide underscores its importance not only as a lipid-lowering agent but also as a candidate for repurposing in other therapeutic areas.

Introduction to Homozygous Familial Hypercholesterolemia (HoFH) as a Disease Context

Genetic and Molecular Basis of HoFH

Homozygous familial hypercholesterolemia (HoFH) is an ultra-rare autosomal dominant disorder caused by pathogenic variants in genes critical for low-density lipoprotein (LDL) clearance. Over 90% of cases involve biallelic mutations in the LDLR gene, which encodes the LDL receptor, resulting in either defective (2–25% residual activity) or negative (<2% residual activity) receptor function [1] [7]. Remaining cases arise from mutations in APOB (apolipoprotein B, the LDL receptor ligand), PCSK9 (proprotein convertase subtilisin/kexin type 9, a regulator of LDL receptor degradation), or LDLRAP1 (LDL receptor adaptor protein 1) [5] [7]. Consanguinity in regions like Saudi Arabia amplifies founder effects; for example, the LDLR variant c.2027delG (p.G676Afs*33) accounts for ~40% of familial hypercholesterolemia cases in this population due to tribal genetic isolation [8].

The molecular consequences are profound. Mutations disrupt hepatic LDL uptake, leading to uncontrolled accumulation of plasma LDL cholesterol. Null/null LDLR genotypes manifest the most severe phenotype, with untreated LDL cholesterol levels typically exceeding 500 milligrams per deciliter (mg/dL) and often surpassing 1000 mg/dL [6] [8]. Compound heterozygosity (different mutations in each LDLR allele) or double heterozygosity (mutations in two different genes, e.g., LDLR and PCSK9) also drive aggressive disease, though with slightly variable penetrance [5] [7].

Table 1: Genetic Variants in Homozygous Familial Hypercholesterolemia

GeneProtein FunctionMutation Prevalence in HoFHFunctional Consequence
LDLRLDL particle clearance90%Defective/non-functional LDL receptors
APOBLDL receptor ligand5–7%Impaired LDL binding to receptors
PCSK9Promotes LDLR degradation1–3%Reduced LDL receptor recycling
LDLRAP1Facilitates LDLR internalization<1%Disrupted receptor endocytosis

Clinical Significance of LDL Cholesterol Dysregulation in HoFH

Dysregulated LDL cholesterol metabolism in HoFH precipitates aggressive atherosclerotic cardiovascular disease. Plasma LDL cholesterol levels in untreated patients range from 400 to over 1000 mg/dL, far exceeding the 100 mg/dL threshold for cardiovascular risk in the general population [6] [8]. This extreme elevation causes cholesterol deposition in tendons (xanthomas), skin (xanthelasmas), and the cornea (arcus cornealis), often before age 10 [1] [4]. More critically, accelerated atherosclerosis leads to aortic stenosis, supravalvular aortic stenosis, and obstructive coronary artery disease. Myocardial infarction and death frequently occur before age 20 if untreated, with historical data indicating a mean age of death of 18 years [7] [8].

Long-term cohort studies reveal that cumulative LDL cholesterol exposure directly predicts cardiovascular morbidity. The HoFH International Clinical Collaborators registry reported cardiovascular events in 60% of patients by age 30, including myocardial infarction (32%), aortic valve replacement (22%), and coronary artery bypass grafting (15%) [5] [7]. Aortic root atherosclerosis is particularly prevalent due to turbulent blood flow, which potentiates endothelial LDL deposition [5].

Table 2: Cardiovascular Complications in Untreated HoFH

Age RangeMajor Cardiovascular ManifestationsReported Incidence
<10 yearsCutaneous xanthomas, arcus cornealis>90%
10–20 yearsAortic stenosis, coronary atherosclerosis60–80%
>20 yearsMyocardial infarction, need for valve replacement>70%

Unmet Therapeutic Needs in Severe Dyslipidemia Management

Conventional lipid-lowering therapies exhibit limited efficacy in HoFH due to their dependence on functional LDL receptor pathways. Statins (hydroxymethylglutaryl coenzyme A reductase inhibitors) enhance LDL receptor expression but provide only 15–25% LDL cholesterol reduction in receptor-defective patients and minimal benefit in receptor-negative patients [2] [7]. Similarly, proprotein convertase subtilisin/kexin type 9 inhibitors, which block LDL receptor degradation, require residual receptor activity and reduce LDL cholesterol by only 10–20% in HoFH [2] [5]. Lipoprotein apheresis, while effective acutely (60% LDL cholesterol reduction per session), is costly, invasive, and requires biweekly sessions with rapid LDL cholesterol rebound [1] [7]. A multinational registry found that only 11% of HoFH patients achieved guideline-recommended LDL cholesterol goals (<100 mg/dL) despite combination therapy [7].

These limitations underscore the need for LDL receptor-independent approaches. Liver transplantation corrects the metabolic defect but poses high risks of rejection and infection and remains inaccessible in most regions [8]. In Saudi Arabia, for example, lipoprotein apheresis is unavailable, and transplantation is often prioritized due to therapeutic desperation [8]. Novel therapies like evinacumab (angiopoietin-like protein 3 inhibitor) and lomitapide address this gap by targeting pathways distinct from LDL receptor-mediated clearance. Lomitapide, specifically, inhibits microsomal triglyceride transfer protein in hepatocytes and enterocytes, blocking apolipoprotein B-containing lipoprotein assembly independent of LDL receptor function [3] [4]. Clinical trial data demonstrate 40–50% LDL cholesterol reduction in HoFH patients, offering a viable oral option where apheresis or biologics are impractical [2] [6]. Nevertheless, global disparities persist; delayed diagnosis (median age: 25 years), restricted drug access, and high costs impede optimal implementation, leaving cardiovascular mortality unacceptably high [7] [8].

Properties

CAS Number

182431-12-5

Product Name

Lomitapide

IUPAC Name

N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide

Molecular Formula

C39H37F6N3O2

Molecular Weight

693.7 g/mol

InChI

InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)

InChI Key

MBBCVAKAJPKAKM-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

Solubility

In water, 5.267X10-8 mg/L at 25 °C (est)

Synonyms

AEGR 733
AEGR-733
AEGR733
BMS 201038
BMS-201038
BMS201038
Juxtapid
lomitapide

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.